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Compound of Interest

Compound Name: SUVN-911

Cat. No.: B2948740 Get Quote

Absence of independent replication of published research findings on the investigational drug

SUVN-911, now known as Ropanicant, necessitates a careful evaluation of the available data,

which originates solely from its developer, Suven Life Sciences. This guide provides an

objective comparison of Ropanicant's performance with established alternatives for Major

Depressive Disorder (MDD), based on the developer's published preclinical and clinical data.

Developed as a selective antagonist for the α4β2 nicotinic acetylcholine receptor (nAChR),

Ropanicant is positioned as a novel therapeutic agent for MDD.[1][2][3] Preclinical studies have

suggested potential benefits including a rapid onset of action and a lack of sexual side effects,

which are common limitations of current antidepressant therapies.[1][2] However, without

independent verification, these findings should be interpreted with caution.

This guide summarizes the quantitative data from preclinical and clinical studies, details the

experimental methodologies as described in the publications, and provides visualizations of the

purported signaling pathway and experimental workflows.

Comparative Preclinical Data
The following table summarizes the key preclinical pharmacological data for Ropanicant in

comparison to other relevant compounds. It is important to note that these values are from

studies conducted by the developer and have not been independently confirmed.
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Parameter
SUVN-911
(Ropanicant)

Varenicline (α4β2
Partial Agonist)

Mecamylamine
(Non-selective
nAChR Antagonist)

Binding Affinity (Ki)
1.5 nM for α4β2

nAChR[3]

High affinity for α4β2

nAChR

Non-selective

antagonist

Selectivity

High selectivity for

α4β2 over α3β4

nAChR and other

receptors[3]

High selectivity for

α4β2 nAChR

Non-selective for

nAChR subtypes

Animal Model Efficacy

Antidepressant-like

effects in rat forced

swimming test (FST)

and chronic mild

stress model.[1]

Antidepressant-like

effects in preclinical

models.[4]

Antidepressant-like

effects in preclinical

models.[4]

Pharmacokinetics

(Rats)

Good oral

bioavailability and

brain penetration.

T1/2 = 3.34 hours,

AUC = 3507 ng*h/mL

(at 3 mg/kg, p.o.)[3]

N/A N/A

Clinical Trial Data Overview
Ropanicant has undergone Phase 1 and Phase 2a clinical trials. A Phase 2b trial is also

underway.[5][6] The available data from the completed trials are presented below.

Phase 1 Studies (NCT03155503 and NCT03551288)
These studies evaluated the safety, tolerability, and pharmacokinetics of single and multiple

ascending doses of Ropanicant in healthy volunteers.
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Parameter Finding

Safety & Tolerability

Generally well-tolerated at single doses up to 60

mg and multiple doses up to 45 mg once daily.

[7]

Common Adverse Events
Headache and nausea were the most frequently

reported adverse events.[7]

Pharmacokinetics

Showed non-linear pharmacokinetics and

accumulation with multiple dosing. Sex-

dependent differences were observed, with

higher exposure in females. Food and age had

no significant effect.[7]

Phase 2a Study (NCT06126497)
This open-label study assessed the safety and efficacy of Ropanicant in patients with moderate

to severe MDD.

Parameter Finding

Primary Objective
To evaluate the safety and tolerability of

Ropanicant in patients with MDD.[2]

Secondary Objective

To assess the change from baseline in the

Montgomery-Åsberg Depression Rating Scale

(MADRS) total score at Week 2.[2]

Dosing Regimens
45 mg once a day, 30 mg twice a day, or 45 mg

twice a day.[2]

Efficacy (Topline Results)

Statistically significant reduction in MADRS

scores from baseline at week 2. The onset of

action appeared to be rapid, with improvements

seen within the first week.

Signaling Pathway and Experimental Workflows

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35963959/
https://pubmed.ncbi.nlm.nih.gov/35963959/
https://pubmed.ncbi.nlm.nih.gov/35963959/
https://www.expresspharma.in/suven-announces-randomisation-of-first-patient-in-phase-2-poc-clinical-trial-of-ropanicant-suvn-911/
https://www.expresspharma.in/suven-announces-randomisation-of-first-patient-in-phase-2-poc-clinical-trial-of-ropanicant-suvn-911/
https://www.expresspharma.in/suven-announces-randomisation-of-first-patient-in-phase-2-poc-clinical-trial-of-ropanicant-suvn-911/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2948740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed Signaling Pathway of Ropanicant
The following diagram illustrates the proposed mechanism of action of Ropanicant as an

antagonist of the α4β2 nicotinic acetylcholine receptor, which is believed to contribute to its

antidepressant effects by modulating downstream signaling pathways.
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Caption: Proposed mechanism of action for SUVN-911 (Ropanicant).

Experimental Workflow: Preclinical Forced Swim Test
(FST)
The diagram below outlines the typical workflow for a forced swim test used in preclinical

antidepressant efficacy studies, as described in the research for Ropanicant.[1]
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Caption: Workflow of the Forced Swim Test for antidepressant screening.

Experimental Workflow: Phase 2a Clinical Trial
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This diagram provides a simplified overview of the workflow for the Phase 2a clinical trial of

Ropanicant.[2]
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Caption: Workflow of the Phase 2a clinical trial for Ropanicant.

Experimental Protocols
In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of SUVN-911 to the α4β2 nAChR.
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Methodology: Radioligand binding assays were performed using cell membranes expressing

the human α4β2 nAChR. [3H]-epibatidine was used as the radioligand. Various

concentrations of SUVN-911 were incubated with the cell membranes and the radioligand.

The amount of bound radioactivity was measured to determine the displacement of the

radioligand by SUVN-911. The Ki value was calculated from the IC50 value using the Cheng-

Prusoff equation.

Rat Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of SUVN-911.

Animals: Male Wistar rats.

Procedure:

Pre-test session (Day 1): Rats were individually placed in a cylinder filled with water for 15

minutes.

Drug Administration: SUVN-911, a vehicle control, or a comparator antidepressant was

administered orally at specified doses.

Test session (Day 2, 24 hours after pre-test): Rats were placed back in the water-filled

cylinder for 5 minutes. The duration of immobility was recorded.

Endpoint: A significant reduction in immobility time compared to the vehicle control group

was considered indicative of antidepressant-like efficacy.

Phase 1 Clinical Trial: Single and Multiple Ascending
Dose Study

Objective: To evaluate the safety, tolerability, and pharmacokinetics of SUVN-911 in healthy

male subjects.

Design: Randomized, double-blind, placebo-controlled, ascending dose design.

Single Ascending Dose (SAD) Phase: Subjects received a single oral dose of SUVN-911 or

placebo. Blood samples were collected at various time points to determine pharmacokinetic
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parameters. Safety and tolerability were monitored throughout.

Multiple Ascending Dose (MAD) Phase: Subjects received daily oral doses of SUVN-911 or

placebo for a specified duration. Pharmacokinetic profiles at steady state, safety, and

tolerability were assessed.

Phase 2a Clinical Trial
Objective: To evaluate the safety, tolerability, and preliminary efficacy of Ropanicant in

patients with moderate to severe MDD.

Design: Open-label, multi-center study.

Participants: Patients meeting the DSM-5 criteria for MDD.

Intervention: Patients were randomized to one of three Ropanicant dosing regimens for two

weeks.

Primary Outcome: Incidence of treatment-emergent adverse events.

Secondary Outcome: Change from baseline in the MADRS total score at week 2.

Conclusion
The data published by Suven Life Sciences presents SUVN-911 (Ropanicant) as a promising

investigational drug for Major Depressive Disorder with a novel mechanism of action. The

preclinical and early clinical results suggest potential for a rapid onset of action and a favorable

side effect profile compared to some existing antidepressants. However, the core requirement

for scientific validation through independent replication has not yet been met. The broader

scientific and medical community awaits the results of the ongoing Phase 2b placebo-

controlled trial and, crucially, independent studies to corroborate the initial findings before the

true therapeutic potential of Ropanicant can be ascertained. Researchers and drug

development professionals should consider the current data as preliminary and await further,

independently verified evidence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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